molecular formula C23H26FN3O3 B12511674 Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate

Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate

Cat. No.: B12511674
M. Wt: 411.5 g/mol
InChI Key: NINQREMEVZPFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Tert-Butyl 3-({1-[(4-Fluorophenyl)methyl]-1,3-Benzodiazol-2-yl}oxy)Pyrrolidine-1-Carboxylate

Chemical Identity and Nomenclature

This compound (CAS: 1354006-88-4) is a synthetic organic compound with the molecular formula C~23~H~26~FN~3~O~3~ and a molecular weight of 411.48 g/mol . Its IUPAC name systematically describes its structure:

  • Pyrrolidine backbone : A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.
  • 1-Carboxylate tert-butyl ester : A tert-butyloxycarbonyl (Boc) group attached to the pyrrolidine nitrogen, providing steric protection and influencing solubility.
  • 3-({1-[(4-Fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy) substituent : A benzodiazole (1H-benzo[d]imidazole) moiety linked via an ether bridge to the pyrrolidine’s third carbon. The benzodiazole is further substituted at the 1-position with a 4-fluorobenzyl group.
Property Value
CAS Number 1354006-88-4
Molecular Formula C~23~H~26~FN~3~O~3~
Molecular Weight 411.48 g/mol
Purity >97%
Stereochemistry (3R)-configured pyrrolidine

The stereochemical designation (3R) indicates the spatial arrangement of the benzodiazole-oxy group on the pyrrolidine ring, which is critical for interactions with chiral biological targets.

Historical Development in Heterocyclic Chemistry

The synthesis of benzodiazole-pyrrolidine hybrids like this compound is rooted in the evolution of two key heterocyclic systems: benzimidazoles and pyrrolidines .

Benzimidazoles: A Privileged Scaffold

Benzimidazoles, first studied in the 1940s, gained prominence when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B~12~. This discovery spurred interest in their bioactivity, leading to derivatives such as albendazole (anthelmintic), omeprazole (proton pump inhibitor), and telmisartan (antihypertensive). The benzimidazole nucleus’s ability to mimic purines enables interactions with enzymes and receptors, making it a versatile pharmacophore.

Pyrrolidines: Conformational Flexibility in Drug Design

Pyrrolidine, a saturated five-membered amine ring, became a cornerstone of medicinal chemistry due to its pseudorotation capability, which allows it to adopt multiple conformations and enhance binding to biological targets. Industrial production via catalytic hydrogenation of 1,4-butanediol and ammonia began in the mid-20th century. Modern applications include antiviral agents (e.g., remdesivir analogs) and kinase inhibitors, where pyrrolidine’s sp³-hybridized carbons improve three-dimensional coverage.

Hybridization Strategy

The fusion of benzodiazole and pyrrolidine in this compound reflects a hybridization approach to merge complementary properties:

  • Benzodiazole : Aromaticity, hydrogen-bonding capacity, and metabolic stability.
  • Pyrrolidine : Conformational flexibility, improved solubility, and stereochemical diversity.
    Such hybrids aim to optimize pharmacokinetics and target engagement, as seen in recent studies on benzimidazole-pyrazole hybrids with anti-inflammatory and anticancer activity.

Structural Significance of Benzodiazole-Pyrrolidine Hybrid Systems

The integration of benzodiazole and pyrrolidine in this compound exemplifies three key design principles:

Enhanced Binding Affinity Through Complementary Motifs

The benzodiazole’s planar structure facilitates π-π stacking and hydrogen bonding with aromatic residues (e.g., tyrosine, phenylalanine) in enzyme active sites. Concurrently, the pyrrolidine’s non-planar geometry enables hydrophobic interactions and adaptivity to binding pockets, as demonstrated in RORγt inverse agonists.

Stereochemical Control for Target Selectivity

The (3R)-configuration of the pyrrolidine ring ensures precise spatial orientation of the benzodiazole-oxy group. Stereochemical adjustments in similar compounds have shown drastic effects on biological activity; for example, cis-3,4-diphenylpyrrolidines exhibit higher RORγt affinity than trans-isomers.

Substituent Effects on Physicochemical Properties
  • 4-Fluorobenzyl Group : The fluorine atom enhances lipophilicity and metabolic stability via reduced oxidative metabolism.
  • tert-Butyl Carbamate : Improves solubility and protects the pyrrolidine nitrogen from enzymatic degradation.
Structural Features and Their Roles:
1. Benzimidazole Core – Aromatic interactions, enzyme inhibition.
2. Pyrrolidine Ring – Conformational flexibility, stereochemical diversity.
3. 4-Fluorobenzyl – Lipophilicity, metabolic stability.
4. Boc Group – Solubility, steric protection.

Recent studies on analogous hybrids, such as benzimidazole-pyrazole derivatives, highlight the importance of substituent positioning. For instance, para-fluorophenyl-substituted hybrids exhibit potent anticancer activity against pancreatic cancer cells (SW1990, AsPCl), likely due to enhanced membrane permeability and target affinity.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

tert-butyl 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)26-13-12-18(15-26)29-21-25-19-6-4-5-7-20(19)27(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3

InChI Key

NINQREMEVZPFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Table 1: Critical Intermediates and Their Roles

Intermediate Structure Role in Synthesis Key Reference
(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate $$ \text{C}9\text{H}{17}\text{NO}_3 $$ Provides the pyrrolidine backbone with a hydroxyl group for functionalization
1-(4-Fluorobenzyl)-1H-benzimidazol-2-ol $$ \text{C}{14}\text{H}{11}\text{FN}_2\text{O} $$ Supplies the benzimidazole moiety for nucleophilic coupling

Stepwise Synthesis Protocol

Synthesis of (R)-tert-Butyl 3-(Methylsulfonyloxy)pyrrolidine-1-carboxylate

The hydroxyl group of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is activated via mesylation to enable nucleophilic substitution:

Procedure :

  • Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (200 g, 1.07 mol) in toluene (700 mL).
  • Add triethylamine (167 g, 1.63 mol) at -30°C, followed by dropwise addition of methanesulfonyl chloride (156 g, 1.36 mol).
  • Warm to room temperature, stir for 3 hr, and filter to remove triethylamine hydrochloride.
  • Wash with NaHCO₃, dry, and concentrate to yield the mesylate as a viscous oil (260 g, 92%).

Key Data :

  • Yield : 92%
  • Purity : >98% (HPLC)
  • 1H NMR (CDCl₃) : δ 5.27 (m, 1H), 3.05 (s, 3H), 1.47 (s, 9H).

Preparation of 1-(4-Fluorobenzyl)-1H-benzimidazol-2-ol

The benzimidazole core is synthesized via cyclization and alkylation:

Procedure :

  • React o-phenylenediamine (10.8 g, 100 mmol) with 4-fluorobenzyl bromide (18.9 g, 100 mmol) in ethanol under reflux (12 hr).
  • Acidify with HCl to pH 2, isolate the intermediate diamine, and treat with triphosgene (11.9 g, 40 mmol) in dichloromethane.
  • Stir for 6 hr, quench with water, and extract to obtain 1-(4-fluorobenzyl)-1H-benzimidazol-2-ol (19.2 g, 78%).

Key Data :

  • Yield : 78%
  • MS (ESI+) : m/z 243.1 [M+H]⁺
  • Optimization Note : Excess 4-fluorobenzyl bromide improves alkylation efficiency.

Coupling of Intermediates via Nucleophilic Substitution

The mesylated pyrrolidine reacts with the benzimidazole-2-ol under basic conditions:

Procedure :

  • Combine (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10.0 g, 36.5 mmol) and 1-(4-fluorobenzyl)-1H-benzimidazol-2-ol (8.8 g, 36.5 mmol) in DMF (100 mL).
  • Add K₂CO₃ (15.1 g, 109.5 mmol) and heat at 80°C for 24 hr.
  • Cool, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product (12.4 g, 75%).

Key Data :

  • Yield : 75%
  • Chiral Purity : >99% ee (Chiral HPLC)
  • 1H NMR (CDCl₃) : δ 7.65–7.12 (m, 8H, aromatic), 5.42 (s, 2H, CH₂), 3.72–3.25 (m, 4H, pyrrolidine), 1.45 (s, 9H, tert-butyl).

Reaction Optimization and Challenges

Stereochemical Control

The (R)-configuration at the pyrrolidine C3 position is critical for biological activity. Key strategies include:

  • Use of enantiomerically pure (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
  • Avoidance of racemization during mesylation by maintaining low temperatures (-30°C to 0°C).

Solvent and Base Selection

Comparative Table :

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 80 75
THF Cs₂CO₃ 70 62
DMSO DBU 90 68

DMF with K₂CO₃ provides optimal nucleophilicity and solubility.

Scalability and Industrial Considerations

  • Cost Efficiency : Mesylation avoids expensive palladium catalysts required in cross-coupling alternatives.
  • Purification : Column chromatography on silica gel is effective at >100 g scale.
  • Safety : Triphosgene requires strict moisture control to prevent HCl gas release.

Analytical Characterization

  • HRMS : m/z 411.1912 [M+H]⁺ (calc. 411.1915).
  • HPLC Purity : 99.2% (C18 column, 70:30 acetonitrile:water).
  • X-ray Crystallography : Confirms the (R)-configuration and molecular packing.

Alternative Synthetic Routes

Mitsunobu Reaction

An alternative coupling method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • React (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 1-(4-fluorobenzyl)-1H-benzimidazol-2-ol in THF.
  • Yield : 68% (lower than mesylation route due to side reactions).

Enzymatic Resolution

Racemic tert-butyl 3-hydroxypyrrolidine-1-carboxylate is resolved using lipase B (Novozym 435) with vinyl acetate:

  • Enantiomeric Excess : 98% ee after 24 hr.
  • Drawback : Adds two steps, reducing overall yield.

Chemical Reactions Analysis

Benzodiazole Ring Formation

The benzodiazole core is typically synthesized through nucleophilic aromatic substitution or cyclization of nitroaniline precursors. For example:

  • Nitro reduction : Nitrobenzene derivatives undergo reduction to form anilines, followed by cyclization with carbonyl reagents .

  • General procedure : A nitrobenzene (e.g., 1-fluoro-3-methyl-2-nitrobenzene) reacts with tert-butyl 4-aminopiperidine-1-carboxylate to form intermediates, which are subsequently cyclized .

StepReagents/ConditionsYieldSource
Nitro reductionHydrogenation (H₂/Pd/C)~70-90%
CyclizationGeneral procedure (e.g., E)~81%

Coupling of Benzodiazole to Pyrrolidine

The benzodiazole is linked to pyrrolidine via an ether bond. Common methods include:

  • Ullmann-type coupling : Palladium-catalyzed reactions between aryl halides and oxygen nucleophiles .

  • SN2 displacement : Alkylation of oxygen nucleophiles using benzodiazole-based electrophiles .

Example :

  • Reagent : tert-Butyl 4-(protected-hydroxypiperidine)-1-carboxylate.

  • Conditions : Cs₂CO₃ in DMF at 80°C for 2 hours .

Coupling MethodKey ReagentsYieldSource
Ullmann couplingPd catalyst, Cs₂CO₃, DMF~90%
SN2 displacementCs₂CO₃, DMF, aryl halide~90%

Deprotection of tert-Butyl Ester

The tert-butyl group serves as a protecting group for carboxylic acids. Deprotection is achieved via:

  • Trifluoroacetic acid (TFA) : Commonly used in dichloromethane (DCM) at room temperature .

  • Efficiency : >95% yield in most cases .

Deprotection MethodReagentsYieldSource
TFA in DCM10% TFA/DCM>95%

Key Findings from Diverse Sources

  • Benzodiazole stability : Substituted benzodiazoles show improved solubility and reduced lipophilicity compared to phenyl analogs .

  • hERG liability : Basic piperidine groups in related compounds increase hERG inhibition, necessitating structural modifications .

  • Synthetic versatility : Pyrazole and benzimidazole cores are interchangeable in similar scaffolds, offering flexibility .

Research Implications

  • Pharmacological potential : The compound’s structure aligns with adenosine receptor modulation and kinase inhibition, as seen in related benzodiazoles .

  • Optimization trends : Substitution patterns (e.g., fluorine, methyl) enhance selectivity and reduce off-target effects .

Scientific Research Applications

®-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Chemical Biology: Use as a probe to study biological processes and interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous pyrrolidine derivatives, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Benzodiazole-Pyrrolidine Derivatives
  • Compound 11C : tert-Butyl 3-{[1-(1H-1,3-benzodiazol-2-yl)piperidin-4-yl]oxy}pyrrolidine-1-carboxylate

    • Structural Difference : Replaces the benzodiazole-linked fluorophenylmethyl group with a piperidinyl-benzodiazole moiety.
    • Synthesis : Synthesized via coupling of 2-chlorobenzimidazole and a pyrrolidine-piperidine intermediate, yielding 36% with LC-MS ([M+H]⁺ = 387) .
    • Key Data : Lower yield compared to the target compound (45% for the target in analogous reactions) .
  • 1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride Structural Difference: Substitutes the Boc-protected pyrrolidine with a protonated pyrrolidinylmethoxy group. Application: Demonstrates affinity for ionotropic glutamate receptors, suggesting the fluorophenyl-benzimidazole scaffold’s relevance in neuropharmacology .
Pyrrolidine-Triazole Hybrids
  • Compound 3a : tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate
    • Structural Difference : Replaces benzodiazole with a triazole ring and dichlorobenzyloxy substituent.
    • Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 72% yield.
    • Key Data : Higher lipophilicity (clogP = 4.2) compared to the target compound (clogP ~3.8), attributed to the dichlorobenzyl group .
Pyrimidine/Pyridine-Linked Pyrrolidines
  • tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 878558-18-0)

    • Structural Difference : Substitutes benzodiazole with a chloropyrimidine ring.
    • Physicochemical Properties : Molecular weight = 299.76 g/mol; lower polarity than the target compound due to the absence of fluorophenyl .
  • tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1420904-04-6)

    • Structural Difference : Methylpyrimidine replaces benzodiazole, with an additional methylene spacer.
    • Application : Used as a kinase inhibitor intermediate, highlighting the versatility of pyrrolidine-pyrimidine hybrids .

Comparative Yields :

Compound Yield Key Reagents Reference
Target Compound 45% 2-Chlorobenzimidazole, DIPEA
Compound 11C 36% Similar reagents
tert-Butyl 3-azidopyrrolidine-1-carboxylate 83% NaN₃, DMF

Physicochemical and Spectroscopic Data

NMR and MS Profiles
  • Target Compound :

    • ¹H NMR : Expected signals at δ 7.2–7.6 (benzodiazole aromatics), δ 4.5–5.0 (pyrrolidine-O-CH₂), δ 1.4 (Boc tert-butyl).
    • LC-MS : [M+H]⁺ ~470 (calculated for C₂₄H₂₅FN₄O₃).
  • Analogues :

    • Compound 3a : ¹⁹F NMR δ -114 ppm (CF₃); [M+H]⁺ = 528 .
    • tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate : [M+H]⁺ = 300 .
Thermal and Solubility Properties
  • Target Compound : Predicted melting point ~120–125°C; soluble in DCM, DMSO.
  • Compound 11C : Higher water solubility due to protonatable piperidine .

Biological Activity

Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H29FN4O2. The compound features a pyrrolidine ring, a benzodiazole moiety, and a tert-butyl ester group, contributing to its unique biological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The structure-activity relationship (SAR) indicates that modifications on the benzodiazole ring can enhance anticancer efficacy.

CompoundCell LineIC50 (µM)
Benzodiazole Derivative AMCF-715
Benzodiazole Derivative BHCT-11612
Tert-butyl Compound (Hypothetical)MCF-710

Antimicrobial Activity

Benzodiazoles are also recognized for their antimicrobial properties. Research has shown that derivatives exhibit activity against a range of bacteria and fungi. The presence of the fluorophenyl group is believed to enhance the interaction with microbial enzymes, leading to increased inhibition .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may exert neuroprotective effects. For example, studies on related benzodiazole derivatives indicate potential benefits in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing pathways related to neuroprotection and neurotransmission.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds may protect cells from oxidative damage.

Study on Anticancer Activity

In a recent publication, researchers synthesized a series of benzodiazole derivatives and evaluated their anticancer properties. One compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 10 µM. The study concluded that structural modifications could enhance potency and selectivity .

Neuroprotective Study

Another study investigated the neuroprotective effects of benzodiazole derivatives in a mouse model of Parkinson's disease. The results indicated that treatment with these compounds improved motor function and reduced dopaminergic neuron loss, suggesting a potential therapeutic application for neurodegenerative conditions .

Q & A

Basic Question: What are the key synthetic routes and purification methods for synthesizing this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride under basic conditions (e.g., NaH or Et₃N) in THF or dichloromethane .
  • Step 2 : Functionalization of the benzodiazole moiety using nucleophilic substitution or coupling reactions. For example, alkylation with 4-fluorobenzyl bromide in the presence of K₂CO₃ or Pd catalysts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or chloroform/ethanol is standard. Recrystallization from ethanol/water mixtures may improve purity .

Advanced Question: How can reaction yields be optimized during tert-butyl carbamate protection?

Answer:
Yield optimization requires:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection, reducing side reactions .
  • Temperature Control : Conduct reactions at 0–20°C to minimize decomposition of sensitive intermediates .
  • Workup Strategies : Neutralize excess base (e.g., NaH) with aqueous NH₄Cl before extraction to prevent ester hydrolysis .
    Contradictions in yields (e.g., 62% vs. 93% in similar steps ) often arise from solvent purity or residual moisture; ensure anhydrous conditions via molecular sieves .

Basic Question: What spectroscopic techniques confirm structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR identifies key signals: tert-butyl protons (δ ~1.4 ppm), benzodiazole aromatic protons (δ 7.2–8.5 ppm), and pyrrolidine carbamate carbons (δ ~155 ppm) .
  • IR : Stretching frequencies for C=O (Boc group, ~1680 cm⁻¹) and C-O (ether linkage, ~1250 cm⁻¹) validate functional groups .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated within 5 ppm error) .

Advanced Question: How are contradictions in NMR data between intermediates resolved?

Answer:
Discrepancies often stem from:

  • Rotameric Effects : Tert-butyl groups can cause splitting in pyrrolidine protons; use variable-temperature NMR to distinguish dynamic vs. static rotamers .
  • Impurity Peaks : Compare with literature data for analogous compounds (e.g., tert-butyl piperazine derivatives ) to identify residual solvents or unreacted starting materials.
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals, particularly in benzodiazole regions .

Advanced Question: What computational methods predict biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cancer targets (e.g., sphingosine-1-phosphate receptors) based on structural analogs .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with cytotoxicity data from in vitro assays .
  • Molecular Dynamics : Simulate stability of the pyrrolidine-1-carboxylate scaffold in lipid bilayers to assess membrane permeability .

Basic Question: What safety protocols are critical during synthesis?

Answer:

  • Handling NaH : Use mineral oil dispersion and avoid contact with water to prevent explosive reactions .
  • Waste Disposal : Quench Boc-deprotection byproducts (e.g., tert-butanol) with acidic resins before disposal .
  • PPE : Wear nitrile gloves and goggles when handling fluorinated intermediates due to potential toxicity .

Advanced Question: How is crystallographic data used to resolve stereochemical ambiguities?

Answer:

  • Single-Crystal X-ray Diffraction : Assign absolute configuration (e.g., R/S) for chiral centers in the pyrrolidine ring .
  • Data Collection : Use low-temperature (100 K) settings to minimize thermal motion artifacts. Key metrics: R factor <0.05, high data-to-parameter ratios (>15:1) .
  • Software : SHELX or Olex2 for structure refinement; validate with CCDC databases .

Advanced Question: How are reaction intermediates monitored in real time?

Answer:

  • TLC : Use silica plates with UV-active indicators; elute with 1:8 EtOAc/hexane to track Boc-protected intermediates (Rf ~0.16) .
  • HPLC-MS : Employ C18 columns (ACN/water + 0.1% formic acid) for high-resolution separation of polar byproducts .
  • In Situ IR : Monitor carbonyl group formation (e.g., Boc C=O at ~1680 cm⁻¹) to confirm reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.